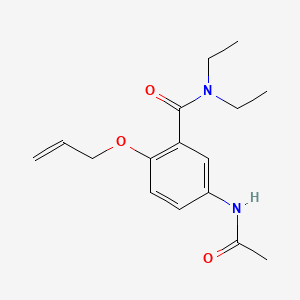
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system, a nitro group, and an ammonium moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The alkylation of the quinoline ring with isopropyl bromide in the presence of a base such as potassium carbonate results in the formation of the isopropyl-substituted quinoline.
Ammonium Salt Formation: The final step involves the reaction of the alkylated quinoline with methanesulfonic acid to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Hydrolysis: The ammonium salt can undergo hydrolysis in the presence of a strong base to yield the corresponding free amine and methanesulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Amino-substituted quinoline.
Substitution: Various alkyl-substituted quinolines.
Hydrolysis: Free amine and methanesulfonic acid.
科学的研究の応用
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl)ammonium chloride: Similar structure but lacks the nitro group.
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium chloride: Similar structure but with a different counterion.
Uniqueness
The presence of the nitro group and the methanesulphonate counterion in (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate distinguishes it from similar compounds
特性
| 22982-78-1 | |
分子式 |
C15H25N3O5S |
分子量 |
359.4 g/mol |
IUPAC名 |
methanesulfonic acid;N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H21N3O2.CH4O3S/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12;1-5(2,3)4/h6-7,9,12,15-16H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
InChIキー |
CPELYVXNHLDWEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



